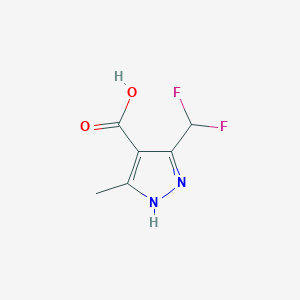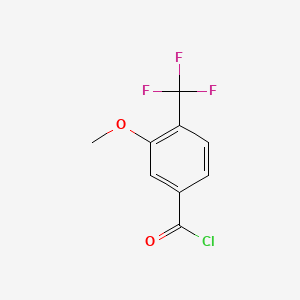
Acide 3-(difluorométhyl)-5-méthyl-1H-pyrazole-4-carboxylique
Vue d'ensemble
Description
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a synthetic chemical that is used as a pesticide . It has been found to be more effective than other pesticides because it can inhibit the synthesis of fatty acids .
Synthesis Analysis
The synthesis of this compound involves unique routes, such as the van Leusen pyrrole synthesis and the halogen dance reaction . The compound has been prepared as a fungicidally active succinate dehydrogenase inhibitor, which either carries a difluoromethyl and methyl-bearing pyrazoline, pyrrole, or thiophene ring in the acid component .Molecular Structure Analysis
The molecular formula of this compound is C6H6F2N2O2 . The structure of the compound includes a difluoromethyl group attached to a pyrazole ring, which also carries a methyl group and a carboxylic acid group .Chemical Reactions Analysis
The compound has been involved in difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .Physical And Chemical Properties Analysis
The compound is a white crystal with a molecular weight of 176.12 . It has a melting point of 198-200°C .Applications De Recherche Scientifique
Applications antifongiques
Le composé a été utilisé dans la synthèse de nouveaux fongicides amides. Ces fongicides se sont montrés efficaces contre une variété de champignons phytopathogènes, nuisibles aux cultures. L'introduction du groupe difluorométhyl dans le cycle pyrazole a conduit au développement de plusieurs fongicides à succès commercial, tels que l'isopyrazam et le sédaxane .
Protection des cultures
Les dérivés du composé ont été largement utilisés dans la protection des cultures. Ils ciblent l'enzyme complexe II de la chaîne respiratoire mitochondriale (succinate déshydrogénase, SDH), qui est cruciale pour la production d'énergie dans les cellules. En inhibant cette enzyme, les dérivés protègent efficacement les cultures contre les maladies fongiques .
Études d'amarrage moléculaire
Des études d'amarrage moléculaire ont utilisé ce composé pour comprendre son interaction avec des cibles biologiques. Par exemple, l'atome d'oxygène carbonyle d'un dérivé pourrait former des liaisons hydrogène avec des acides aminés spécifiques dans la SDH, révélant des informations sur son mécanisme d'action et aidant à la conception de fongicides plus efficaces .
Analyse de la relation structure-activité (SAR)
Le composé a été l'objet d'études SAR pour déterminer la relation entre la structure chimique des composés et leur activité biologique. Cela est crucial pour optimiser l'efficacité et la sélectivité des fongicides .
Mécanisme D'action
Safety and Hazards
Orientations Futures
The field of difluoromethylation has seen significant advances in recent years . The development of multiple difluoromethylation reagents has streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . This suggests that there could be further developments and applications for compounds like 3-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylic acid in the future.
Propriétés
IUPAC Name |
3-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2/c1-2-3(6(11)12)4(5(7)8)10-9-2/h5H,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVMMDKNWZFRIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1703774-35-9 | |
| Record name | 5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(Benzyloxy)-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1444538.png)
![2-({[3-(Trifluoromethyl)phenyl]amino}methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1444540.png)

![4-[(2-phenylphenyl)methyl]-N-propylpiperidine-4-carboxamide](/img/structure/B1444542.png)

![2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride](/img/structure/B1444545.png)


![3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1444553.png)




